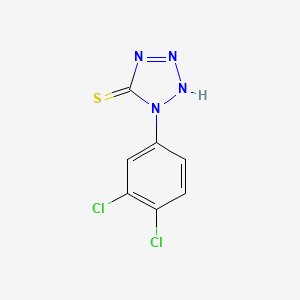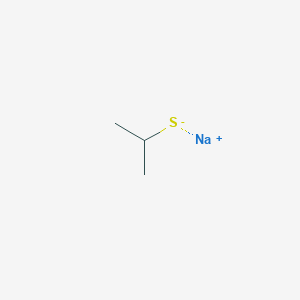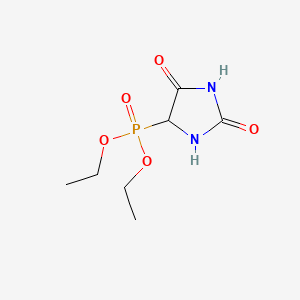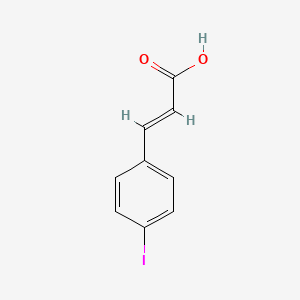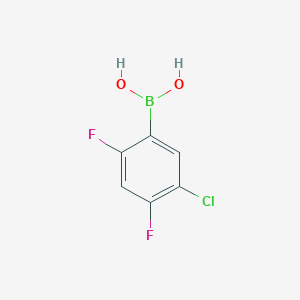
(5-Chloro-2,4-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(5-Chloro-2,4-difluorophenyl)boronic acid” is an organoboron compound used in organic synthesis and medicinal chemistry. It has a CAS Number of 911645-24-4 and a molecular weight of 192.36 . This compound is a versatile reagent that has been used in a variety of synthetic transformations.
Synthesis Analysis
This compound has been used in Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis
The molecular formula of “(5-Chloro-2,4-difluorophenyl)boronic acid” is C6H4BClF2O2 . The InChI key is NEZHJPAWXWRHBO-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5-Chloro-2,4-difluorophenyl)boronic acid” has been used in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. It has also been used as a reagent in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .Physical And Chemical Properties Analysis
“(5-Chloro-2,4-difluorophenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
“(5-Chloro-2,4-difluorophenyl)boronic acid” is used as a reagent in Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Biologically Active Compounds
This compound can be used in the synthesis of biologically active compounds. For example, it can be used to prepare intermediates for the synthesis of potent TGR5 agonists .
Preparation of Organic Semiconductors
“(5-Chloro-2,4-difluorophenyl)boronic acid” can be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
Preparation of Phosphorescent OLEDs
This compound can be used in the preparation of blue-green phosphorescent OLEDs . OLEDs (Organic Light Emitting Diodes) are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
Synthesis of Sphingosine Phosphate Receptor Antagonists
“(5-Chloro-2,4-difluorophenyl)boronic acid” can be used in the synthesis of selective sphingosine phosphate receptor antagonists . These antagonists have potential therapeutic applications in autoimmune diseases .
End Group Capping in Polymer Chemistry
This compound can be used for end group capping in polymer chemistry . End group capping is a process used to modify the properties of polymers by adding functional groups to the ends of polymer chains .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Chloro-2,4-difluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is generally environmentally benign and has properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of (5-Chloro-2,4-difluorophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (5-Chloro-2,4-difluorophenyl)boronic acid is influenced by environmental factors. The compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy .
Propriétés
IUPAC Name |
(5-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHJPAWXWRHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396160 | |
| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,4-difluorophenyl)boronic acid | |
CAS RN |
911645-24-4 | |
| Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





